7-(2-ethoxyethyl)-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

Description

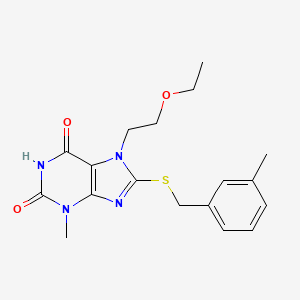

7-(2-ethoxyethyl)-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative characterized by substitutions at the 3-, 7-, and 8-positions of the purine core. The 8-((3-methylbenzyl)thio) group contributes steric bulk and lipophilicity, which may influence receptor binding or pharmacokinetic properties. This compound is structurally related to xanthine derivatives like caffeine and theophylline but differs in its substitution pattern, which tailors its biological and physicochemical profile .

Properties

IUPAC Name |

7-(2-ethoxyethyl)-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-4-25-9-8-22-14-15(21(3)17(24)20-16(14)23)19-18(22)26-11-13-7-5-6-12(2)10-13/h5-7,10H,4,8-9,11H2,1-3H3,(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUYXWWSPJQEEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1SCC3=CC=CC(=C3)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2-ethoxyethyl)-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, characterized by its unique structural components that may confer significant biological activity. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, particularly in cancer treatment.

- Molecular Formula : C18H22N4O3S

- Molecular Weight : 374.46 g/mol

- InChI : InChI=1S/C18H22N4O3S/c1-3-24-10-9-21-13-14(20(2)16(23)19-15(13)22)18-17(21)25-11-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,19,22,23)

Synthesis

The synthesis of 7-(2-ethoxyethyl)-3-methyl-8-((3-methylbenzyl)thio)-1H-purine involves several key steps:

- Starting Materials : Commercially available purine derivatives.

- Thioether Formation : Introduced via nucleophilic substitution using 3-methylbenzyl thiol.

- Alkylation : The ethoxyethyl group is added using ethoxyethyl halides with a base.

- Methylation : Methyl groups are introduced using methyl iodide or dimethyl sulfate.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that derivatives of purines can exhibit significant cytotoxic effects against various cancer cell lines.

These results indicate that the compound may induce apoptosis in cancer cells, leading to cell death and inhibiting tumor growth.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with molecular targets such as:

- Enzymes : Potential inhibition of specific enzymes involved in cancer cell proliferation.

- Receptors : Modulation of receptor signaling pathways that control cell growth and survival.

- Nucleic Acids : Binding to DNA/RNA, potentially affecting gene expression and cellular function.

Case Studies

A notable study evaluated the anticancer efficacy of various purine derivatives, including compounds structurally similar to 7-(2-ethoxyethyl)-3-methyl-8-((3-methylbenzyl)thio)-1H-purine. The findings suggested that modifications to the purine structure significantly influenced biological activity and selectivity towards cancer cells.

Example Study Findings

In a comparative analysis of several purine derivatives:

- Compounds with alkyl substitutions showed enhanced lipophilicity and improved cellular uptake.

- The presence of thioether groups correlated with increased cytotoxicity against specific cancer types.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Analysis :

- Electron-Withdrawing Groups (e.g., 3m’s trifluoromethylpyridinyloxy): Improve metabolic stability and selectivity for peripheral targets, as seen in its retained analgesic activity without CNS stimulation .

- Bulkier Substituents (e.g., target compound’s (3-methylbenzyl)thio): Likely reduce blood-brain barrier penetration, analogous to 3j and 3m .

- Polar Groups (e.g., M3’s hydroxypropyl): Increase solubility but may reduce membrane permeability .

Impact of 7-Substituents on Activity

Table 2: 7-Position Modifications

Analysis :

- Hydrophilic Chains (e.g., 2-ethoxyethyl in the target compound): Improve aqueous solubility compared to purely alkyl or aromatic substituents (e.g., BH58195’s dichlorobenzyl) .

- Fluorinated Groups (e.g., 3-29A’s trifluoropropyl): Enhance target affinity through hydrophobic and electronic effects, as demonstrated in ALDH1A1 inhibition .

Role of 3-Substituents

The 3-methyl group in the target compound is conserved across many purine-2,6-diones (e.g., 3j, 3m, M3) to prevent rapid metabolism via demethylation . However, substitutions like isohexyl (8e) in 3,7-disubstituted derivatives show increased potency, suggesting that bulkier groups at N3 may optimize activity .

Key Research Findings

- Structure-Activity Relationship (SAR) : The 8-position is critical for modulating target selectivity. Electron-deficient or bulky substituents (e.g., trifluoromethylpyridinyloxy, benzylthio) reduce CNS effects while enhancing peripheral activity .

- Synthetic Feasibility : High yields (>85%) are achievable for analogues with stable substituents (e.g., M3, M4), though complex groups (e.g., triazolylmethoxy in 22a) require multi-step synthesis .

- Biological Potential: Derivatives like 3j and 3m highlight the therapeutic promise of purine-2,6-diones in analgesia, while anticancer and kinase-inhibiting analogues (e.g., BH58195, 11c) underscore their versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.